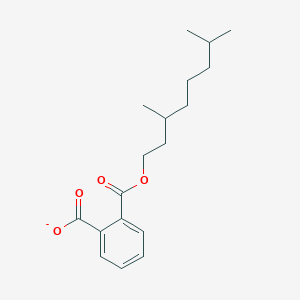
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its role in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester typically involves the esterification of phthalic anhydride with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures the efficient conversion of reactants to the desired ester.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding alcohol.
Reduction: Reduction reactions can convert the ester back to the alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and 3,7-dimethyloctanol.
Reduction: Phthalic acid and 3,7-dimethyloctanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, including cables, flooring, and medical devices.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester interacts with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable material.
相似化合物的比较
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diisooctyl ester
- 1,2-Benzenedicarboxylic acid, dihexyl ester
- 1,2-Benzenedicarboxylic acid, dinonyl ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance of flexibility and durability, making it suitable for a wide range of applications. Its molecular structure also influences its interaction with biological systems, making it a subject of interest in toxicological studies.
属性
CAS 编号 |
297182-84-4 |
|---|---|
分子式 |
C18H26O4 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(3,7-dimethyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20) |
InChI 键 |
XPCHWFUSMLQKRO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
规范 SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
同义词 |
1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester; Phthalic Acid Mono(3,7-dimethyloctyl) Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















